molecular formula C11H12BrN B15274714 6-Bromo-2-(propan-2-yl)indolizine

6-Bromo-2-(propan-2-yl)indolizine

Cat. No.: B15274714
M. Wt: 238.12 g/mol
InChI Key: ACAFABTXNHKGEB-UHFFFAOYSA-N
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Description

6-Bromo-2-(propan-2-yl)indolizine is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(propan-2-yl)indolizine can be achieved through several methods. One common approach involves the cyclization of 2-(propan-2-yl)pyridine with a brominating agent. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide. The reaction is carried out at room temperature, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination of 2-(propan-2-yl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst. The reaction conditions are optimized to achieve high yield and purity of the product. The final compound is isolated through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(propan-2-yl)indolizine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding indolizine oxides.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(propan-2-yl)indolizine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 6-substituted indolizines.

    Oxidation: Formation of indolizine oxides.

    Reduction: Formation of 2-(propan-2-yl)indolizine.

Scientific Research Applications

6-Bromo-2-(propan-2-yl)indolizine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(propan-2-yl)indolizine involves its interaction with specific molecular targets. The bromine atom and the indolizine ring can participate in various biochemical pathways, leading to the modulation of enzyme activities or receptor binding. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)indolizine: Lacks the bromine atom, resulting in different reactivity and biological activities.

    6-Chloro-2-(propan-2-yl)indolizine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

    6-Bromoindolizine:

Uniqueness

6-Bromo-2-(propan-2-yl)indolizine is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical reactivity and potential for diverse applications. Its unique structure allows for specific interactions in biological systems and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

6-bromo-2-propan-2-ylindolizine

InChI

InChI=1S/C11H12BrN/c1-8(2)9-5-11-4-3-10(12)7-13(11)6-9/h3-8H,1-2H3

InChI Key

ACAFABTXNHKGEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2C=C(C=CC2=C1)Br

Origin of Product

United States

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